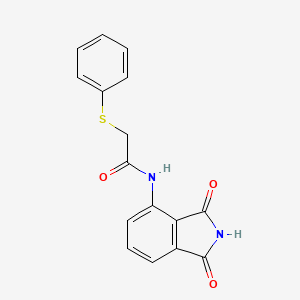
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a phthalimide moiety and a phenylsulfanyl group, which contribute to its distinct chemical properties and reactivity.
科学的研究の応用
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis due to its reactivity and functional groups.
作用機序
The mechanism of action of “N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide” is not directly available in the sources I found.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide typically involves the reaction of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with various aliphatic, aromatic, and heterocyclic amines. This reaction is often carried out under catalyst-free conditions using water as an eco-friendly solvent . The reaction conditions are mild, and the process involves simple work-up procedures with high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the green and eco-friendly synthesis methods developed in laboratory settings could potentially be scaled up for industrial applications. The use of water as a solvent and the absence of catalysts make this process environmentally sustainable and economically viable.
化学反応の分析
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the phthalimide moiety.
Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phthalimide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- N-(1,3-dioxoisoindol-4-yl)-2,3-dimethoxybenzamide
- N-(1,3-dioxoisoindol-4-yl)-3,4-diethoxybenzamide
- N-(1,3-dioxoisoindol-4-yl)-4-phenoxybenzamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-13(9-22-10-5-2-1-3-6-10)17-12-8-4-7-11-14(12)16(21)18-15(11)20/h1-8H,9H2,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBINJLQUPVGXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(3-methoxyphenyl)ethyl]-1-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2762826.png)
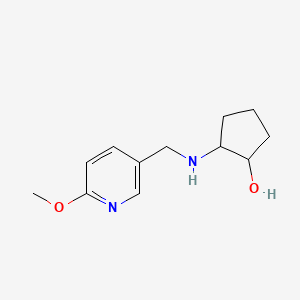
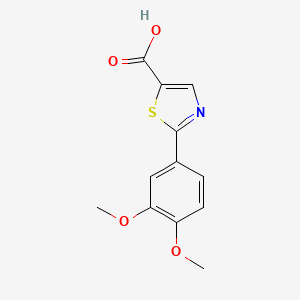
![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762830.png)
![2-Chloro-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide](/img/structure/B2762831.png)
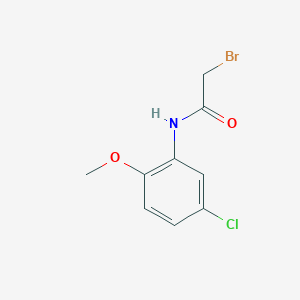

![6-(2-Methylimidazo[1,2-a]pyridine-3-carboxamido)hexanoic acid](/img/structure/B2762838.png)
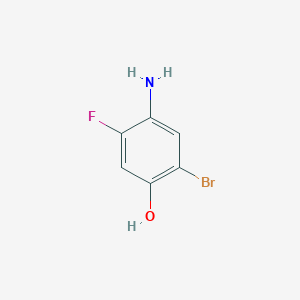

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)
![3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2762846.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2762848.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2762849.png)
